4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine
Description
4-[5-(Thiophen-2-yl)-2H-tetrazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2H-tetrazol-2-yl group, which is further functionalized with a thiophen-2-yl moiety at its 5-position. The tetrazole ring serves as a bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capabilities . Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. This compound’s molecular formula is C₁₀H₁₃N₅S, with a molecular weight of 235.35 g/mol.
Properties
Molecular Formula |
C10H13N5S |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-(5-thiophen-2-yltetrazol-2-yl)piperidine |
InChI |
InChI=1S/C10H13N5S/c1-2-9(16-7-1)10-12-14-15(13-10)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 |
InChI Key |
XRVPBKOKSPENLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2N=C(N=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) in dichloromethane (DCM) to form quaternary ammonium salts.
-
Acylation : Treatment with propionic anhydride or acetyl chloride in DCM yields N-acylated derivatives .
Conditions :
-
Solvents: DCM, dimethylformamide (DMF).
-
Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA).
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution at the α-position (C-3 or C-5):
-
Nitration : Nitric acid in acetic anhydride introduces nitro groups.
-
Halogenation : Bromine in CCl₄ yields 5-bromothiophene derivatives .
Example Reaction :
Key Data :
| Reaction Type | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂/CCl₄ | 72 |
Oxidation of the Thiophene Moiety
The thiophene ring oxidizes to form sulfoxides or sulfones under controlled conditions:
-
Sulfoxide Formation : Hydrogen peroxide (H₂O₂) in acetic acid.
-
Sulfone Formation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
Mechanistic Insight :
-
Sulfoxides form at 0–5°C, while sulfones require elevated temperatures (40–50°C).
Tetrazole Ring Reactivity
The tetrazole ring participates in cycloaddition and hydrolysis reactions:
-
Cycloaddition : Reacts with alkynes in DMSO to form triazole derivatives .
-
Hydrolysis : Concentrated HCl converts tetrazole to carboxylic acid derivatives.
Example Reaction :
Conditions :
Reduction Reactions
The tetrazole and thiophene groups undergo selective reduction:
-
Tetrazole Reduction : Lithium aluminum hydride (LiAlH₄) reduces tetrazole to amine derivatives.
-
Thiophene Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene.
Key Data :
| Substrate | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Tetrazole ring | LiAlH₄/THF | Piperidine amine | 65 |
| Thiophene ring | H₂/Pd-C | Tetrahydrothiophene | 88 |
Cross-Coupling Reactions
The compound participates in Chan–Evans–Lam coupling for biaryl synthesis:
Example Reaction :
Yield : 87% under optimized conditions .
Complexation with Metal Ions
The tetrazole nitrogen atoms coordinate transition metals:
-
Cu(II) Complexes : Forms stable complexes in ethanol/water mixtures.
-
Applications : Catalytic activity in azide-alkyne cycloaddition (CuAAC) .
Stability Constants :
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Cu²⁺ | 8.2 |
| Fe³⁺ | 6.7 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the tetrazole ring undergoes Dimroth rearrangement:
-
Mechanism : Ring opening followed by recombination to form triazole derivatives.
-
Conditions : HCl (conc.), reflux.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and tetrazole rings exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiophene can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The mechanism often involves the modulation of cell cycle progression and induction of cell death pathways.
Table 1: In Vitro Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine | HepG-2 | 15.3 | |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole | A-549 | 12.7 | |
| Doxorubicin | HepG-2 | 0.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have demonstrated that thiophene derivatives possess broad-spectrum activity against bacteria and fungi. The interactions with microbial targets can disrupt essential cellular processes, leading to cell death .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on HepG-2 Cells : A derivative exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Molecular Docking Studies : These studies suggest potential binding interactions with key proteins involved in cancer signaling pathways, further supporting the therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The piperidine ring provides structural flexibility, enabling the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
HQL-79 (4-(Diphenylmethoxy)-1–3-(1H-tetrazol-5-yl)propyl-piperidine)
- Molecular Formula : C₂₂H₂₇N₅O
- Molecular Weight : 377.48 g/mol
- Key Features :
- Piperidine core with a tetrazole substituent (5-position) linked to a propyl chain.
- Diphenylmethoxy group at the 4-position of piperidine.
- Biological Activity : Selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), implicated in inflammatory responses .
N-(4-Methylphenyl)-4-[5-(Thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide
3-Nitro-2-{4-[5-(Thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}pyridine
- Molecular Formula : C₁₇H₁₅N₅O₂S
- Molecular Weight : 353.44 g/mol .
- Key Features :
- Pyrazole replaces tetrazole, with a nitro group on the pyridine ring.
- Thiophen-2-yl substituent retained at the pyrazole’s 5-position.
- Comparison: Pyrazole’s lower acidity (pKa ~14–16 vs. The nitro group introduces electron-withdrawing effects, which may stabilize the compound but increase reactivity risks (e.g., mutagenicity).
Key Research Findings and Implications
Bioisosteric Advantages : The tetrazole ring in 4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine mimics carboxylic acids, improving metabolic stability compared to ester- or carboxyl-containing analogs.
Selectivity Modulation : Structural variations (e.g., thiophene vs. diphenylmethoxy) influence enzyme selectivity. For example, HQL-79’s bulkier groups confer H-PGDS specificity, whereas the target compound’s thiophene may favor alternative targets.
Pharmacokinetic Trade-offs : Derivatives like the carboxamide analog (347.42 g/mol) balance increased hydrophilicity against higher molecular weight, which may limit blood-brain barrier penetration.
Biological Activity
4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring linked to a tetrazole moiety and a thiophene group. The molecular formula is , with a molecular weight of approximately 232.30 g/mol. Its structure can be visualized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C10H12N4S |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic route often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds containing thiophene and tetrazole groups. For instance, derivatives of similar structures have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 10 µg/mL .
Anticancer Potential
The cytotoxicity of this compound has been assessed using various human cancer cell lines. In vitro studies indicated that this compound exhibits dose-dependent cytotoxic effects against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). Comparative analysis with standard chemotherapeutics like doxorubicin revealed that some derivatives had enhanced potency .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives containing the tetrazole ring demonstrated promising activity against Candida albicans, with MIC values around 3.92 mM, indicating their potential as antifungal agents .
- Cytotoxicity Evaluation : In a cytotoxicity screening involving multiple human cell lines, certain modifications to the piperidine structure resulted in increased activity, suggesting that structural optimization can enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Tetrazole Moiety : Enhances solubility and bioavailability.
- Thiophene Ring : Contributes to the lipophilicity, which is crucial for membrane permeability.
Research indicates that substituent variations on the piperidine ring can lead to significant changes in biological activity, highlighting the importance of SAR studies in drug development .
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, thiophene-containing precursors are reacted with piperidine derivatives under reflux conditions using 1,4-dioxane as a solvent and piperidine as a catalyst. Key steps include:
- Step 1: Reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate.
- Step 2: Condensation with aldehydes (e.g., salicylaldehyde) under reflux for 5 hours, followed by acidification to precipitate the product .
- Purification: Recrystallization from 1,4-dioxane to achieve high purity.
Advanced: How can reaction conditions be optimized to enhance the yield of this compound?
Methodological Answer:
Optimization involves systematic variation of:
- Solvent: Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction rates.
- Catalyst load: Piperidine (0.5 mL per 0.01 mol substrate) balances catalytic efficiency and side reactions.
- Temperature: Reflux conditions (~100°C) ensure sufficient energy for cyclization without decomposition.
- Reaction time: Extended durations (5–8 hours) maximize conversion but may require monitoring via TLC/HPLC .
Table 1: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | 1,4-dioxane | +20% vs. EtOH |
| Catalyst (piperidine) | 0.5 mL/0.01 mol | +15% efficiency |
| Temperature | 100°C (reflux) | Critical for cyclization |
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Identifies protons on the piperidine and thiophene rings. For example:
- IR Spectroscopy: Confirms functional groups (e.g., C=N stretch of tetrazole at ~1600 cm⁻¹) .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₀N₄S₂) .
Advanced: How can discrepancies between experimental and theoretical NMR data be resolved?
Methodological Answer:
Discrepancies arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations: Simulate NMR chemical shifts using software (e.g., Gaussian) with solvent models (e.g., PCM for DMSO). Compare with experimental data to refine structural assignments .
- 2D NMR: Use HSQC and HMBC to resolve overlapping signals and confirm through-space couplings.
- Dynamic NMR: Analyze temperature-dependent spectra to detect rotational barriers in the piperidine ring .
Basic: What in vitro assays are suitable for evaluating cytotoxic activity?
Methodological Answer:
- Sulforhodamine B (SRB) Assay: Measures cell viability via protein content.
- Cell Lines: Use panels (e.g., NCI-60) to assess selectivity. Normal fibroblast cells (WI-38) serve as controls to determine therapeutic index .
Table 2: Example Cytotoxicity Data (IC₅₀, µM)
| Cell Line | IC₅₀ (Compound) | IC₅₀ (Control: CHS-828) |
|---|---|---|
| MCF-7 (Breast) | 12.3 ± 1.2 | 8.7 ± 0.9 |
| HEPG-2 (Liver) | 18.5 ± 2.1 | 10.4 ± 1.5 |
| WI-38 (Normal) | >100 | >100 |
Advanced: How to design experiments to elucidate the mechanism of action against cancer cells?
Methodological Answer:
- Apoptosis Assays: Measure caspase-3/7 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to detect G1/S arrest.
- ROS Detection: Employ DCFH-DA dye to quantify reactive oxygen species (ROS) induction.
- Western Blotting: Assess expression of apoptotic markers (e.g., Bcl-2, Bax) and DNA damage markers (γ-H2AX) .
Basic: How to interpret contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Selectivity Index (SI): Calculate SI = IC₅₀(normal)/IC₅₀(cancer). SI >3 indicates therapeutic potential.
- Dose-Response Curves: Use non-linear regression (e.g., GraphPad Prism) to compare potency (EC₅₀) and efficacy (Eₘₐₓ).
- Resistance Factors: Assess overexpression of efflux pumps (e.g., P-gp) via qPCR .
Advanced: What strategies validate target engagement in biological systems?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on beads and identify binding proteins via LC-MS/MS.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified targets (e.g., kinases).
- Cellular Thermal Shift Assay (CETSA): Monitor protein thermal stability shifts upon compound treatment .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (H313 hazard).
- Storage: Keep in airtight containers at –20°C, away from oxidizers (P403+P233) .
Advanced: How to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Modify Substituents: Synthesize analogs with varied thiophene or tetrazole substituents (e.g., electron-withdrawing groups on thiophene).
- Biological Testing: Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict binding modes to targets like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
